molecular formula C24H22ClN5O4 B2842787 8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 896300-70-2

8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2842787
CAS RN: 896300-70-2
M. Wt: 479.92
InChI Key: BEALNOGAHFFYST-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of purine derivatives, including imidazolino purines, involves intricate chemical methodologies that aim to introduce specific functional groups, which can significantly influence their chemical properties and biological activities. For example, Šimo et al. (1998) describe the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation processes, showcasing a methodological approach to creating purine analogs with potential pharmacological properties Šimo, Rybár, & Alföldi, 1998.

Potential for Drug Design

Purine derivatives are widely recognized for their pharmacophore potential, being used in drug design due to their structural similarity to nucleotides. Ostrovskyi et al. (2011) have highlighted the utility of purine isosteres, such as 1-desazapurines, in medicinal chemistry for designing compounds with significant pharmacological activities Ostrovskyi et al., 2011.

properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)17-13-16(25)9-10-19(17)34-3/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALNOGAHFFYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

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